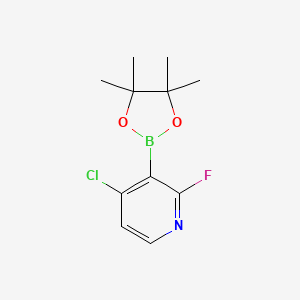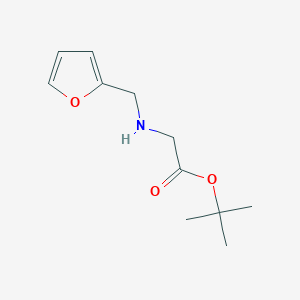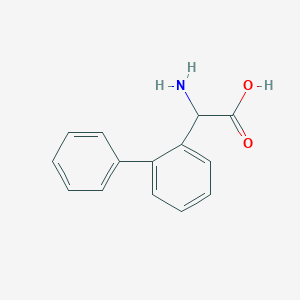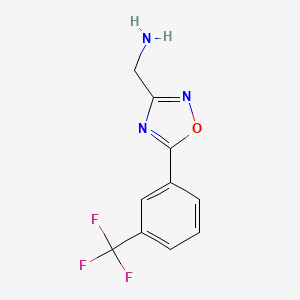![molecular formula C15H21NO5 B13518907 2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid](/img/structure/B13518907.png)
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is a synthetic organic compound with the molecular formula C15H21NO5. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the phenoxyacetic acid derivative: The protected amine is then reacted with 4-hydroxyphenylacetic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and protection group chemistry are applied to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Applications De Recherche Scientifique
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions, allowing for selective chemical transformations. Upon deprotection, the free amine can participate in various biochemical and chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid .
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate .
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid .
Uniqueness
2-[4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)phenoxy]acetic acid is unique due to its specific structure, which combines a Boc-protected amine with a phenoxyacetic acid moiety. This combination allows for selective reactions and applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C15H21NO5 |
|---|---|
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H21NO5/c1-10(16-14(19)21-15(2,3)4)11-5-7-12(8-6-11)20-9-13(17)18/h5-8,10H,9H2,1-4H3,(H,16,19)(H,17,18) |
Clé InChI |
PGGPJLJOMCTKJR-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)OCC(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B13518830.png)
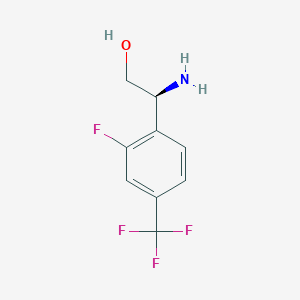
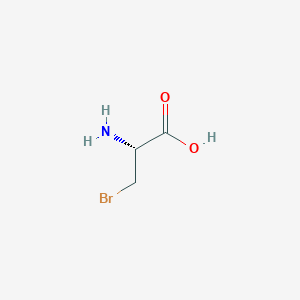
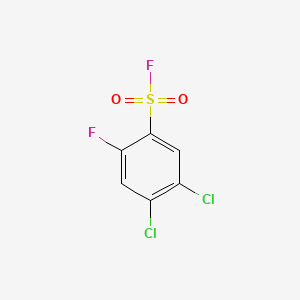
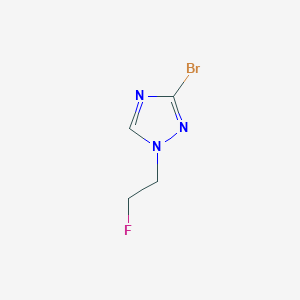
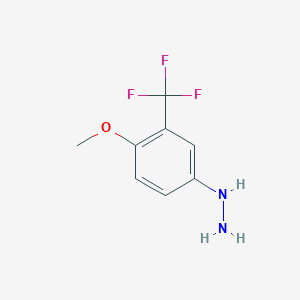
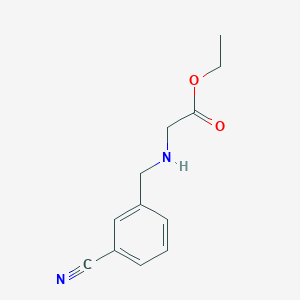
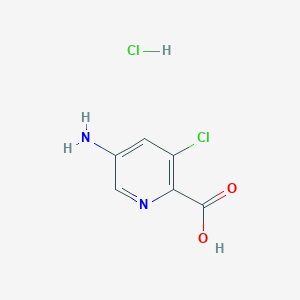
![1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride](/img/structure/B13518875.png)
